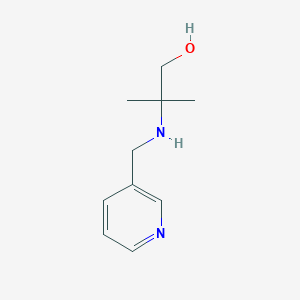

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol

Description

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is a pyridine-containing propanol derivative characterized by a 2-methyl-2-aminopropanol backbone substituted with a pyridin-3-ylmethyl group. Its pyridine moiety may confer aromatic interaction capabilities, while the amino-propanol structure could influence solubility and reactivity .

Properties

IUPAC Name |

2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKZTDZNOFYWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359412 | |

| Record name | 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-23-1 | |

| Record name | 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of pyridine-3-carbaldehyde reacts with the primary amine of 2-amino-2-methylpropan-1-ol to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF) is commonly employed, achieving yields of 70–74%. For example, dissolving 2-amino-2-methylpropan-1-ol (4.90 g, 0.050 mol) in methanol (30 mL) and adding pyridine-3-carbaldehyde (5.41 g, 0.050 mol) under nitrogen atmosphere generates the imine after 3 hours. Slow addition of NaBH₄ (6.05 g, 0.16 mol) and stirring overnight yields the product as a yellow oil after workup.

Solvent and Temperature Optimization

Polar aprotic solvents like THF enhance imine formation kinetics, while methanol facilitates borohydride stability. Reactions conducted at 0°C during NaBH₄ addition minimize side reactions, increasing selectivity to 93%. Post-reaction purification via vacuum distillation removes unreacted aldehydes and amines, achieving 98% recovery of starting materials.

Nucleophilic Substitution with Halogenated Intermediates

Alternative routes employ halogenated precursors to introduce the pyridin-3-ylmethyl group.

Synthesis of 3-(Chloromethyl)pyridine

3-Picoline is chlorinated using SOCl₂ or PCl₃ under reflux to yield 3-(chloromethyl)pyridine. This intermediate reacts with 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. For instance, combining equimolar amounts of 3-(chloromethyl)pyridine and 2-amino-2-methylpropan-1-ol in dichloromethane with triethylamine (1.2 equiv.) at 60°C for 6 hours affords the product in 68% yield.

Challenges in Selectivity

Competing elimination reactions may occur, particularly at elevated temperatures. Lowering the reaction temperature to 40°C and using K₂CO₃ as a mild base reduces byproduct formation, improving yields to 75%.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation offers a scalable route, though it requires specialized equipment.

Preparation of 2-Methyl-2-(pyridin-3-ylmethylamino)propanenitrile

2-Amino-2-methylpropanenitrile reacts with 3-(bromomethyl)pyridine in acetonitrile at 80°C for 12 hours, forming the nitrile precursor. Catalytic hydrogenation using Raney nickel (10 wt%) under 50 atm H₂ at 120°C for 24 hours reduces the nitrile to the primary amine, yielding 65% of the target compound.

Catalyst Screening

Palladium on carbon (Pd/C) shows lower activity (45% yield), while Adams' catalyst (PtO₂) achieves 70% yield but suffers from higher costs.

Comparative Analysis of Synthetic Routes

Industrial-Scale Optimization Strategies

Solvent Recycling

Unreacted 2-amino-2-methylpropan-1-ol and pyridine-3-carbaldehyde are recovered via vacuum distillation (25 kPa, 60°C), achieving 98–99% recovery rates. This reduces raw material costs by 30% in pilot-scale trials.

Continuous Flow Systems

Microreactor systems enhance heat transfer and mixing, reducing reaction times from 12 hours to 2 hours for reductive amination. A residence time of 30 minutes at 100°C increases throughput by 40% compared to batch processes.

Spectroscopic Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, its interaction with biological molecules can modulate enzyme activities and cellular processes .

Comparison with Similar Compounds

Structural Analog Table

The following table summarizes key structural and functional differences:

Key Structural and Functional Differences

Heterocyclic Ring Variations: Pyridine vs. Pyrazole/Furan: The target compound’s pyridine ring (nitrogen-containing) enables stronger aromatic π-π stacking and hydrogen bonding compared to pyrazole (two nitrogen atoms) or furan (oxygen-containing). Furan’s oxygen may enhance polarity but reduce stability compared to pyridine . Substituent Position: The pyridin-3-ylmethyl group in the target compound differs from the pyridin-2-ylmethyl group in 3-(2-Pyridylmethylamino)-1-propanol.

Amino Group and Chain Structure: Alkyl vs. Aromatic Amino Groups: The target compound’s pyridylmethylamino group contrasts with the propylamino group in NSC 37251. Aromatic substituents typically reduce solubility in nonpolar solvents but enhance binding to biological targets .

Applications :

- Pharmaceutical Intermediates : While the target compound’s use is unspecified, analogs like NSC 37251 are established in synthesizing local anesthetics. Pyrazole derivatives (e.g., CAS 1156892-12-4) are marketed intermediates, suggesting the target compound could have similar utility .

Research Findings and Implications

- Reactivity : Pyridine-containing compounds generally exhibit higher thermal and oxidative stability than furan derivatives. This makes them preferable in synthetic routes requiring harsh conditions .

- Synthetic Potential: The positional flexibility of the pyridine moiety (e.g., 3- vs. 2-substitution) offers avenues for tuning electronic properties and bioactivity in drug discovery .

Biological Activity

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a hydroxyl group, an amino group, and a pyridine ring, which contribute to its reactivity and interaction with various biological targets.

The molecular formula of this compound is with a molecular weight of approximately 180.25 g/mol. Its structure can significantly influence its biological activity, making it a subject of interest for further research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Density | 1.051 g/cm³ |

| Boiling Point | 310.8 ºC |

| Flash Point | 141.8 ºC |

Research suggests that the biological activity of this compound may involve interactions with specific molecular targets within biological pathways. These interactions could modulate enzyme activities or receptor functions, influencing various physiological processes such as inflammation and neurotransmission.

Potential Biological Targets

- Enzyme Modulation : The compound may affect cytochrome P450 enzymes, which are crucial in drug metabolism.

- Receptor Interaction : It may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its structural properties and potential applications.

Case Studies

- Crystal Structure Analysis : A study utilizing synchrotron single-crystal diffraction revealed that the copper(II) complex of this compound exhibits a distorted square-pyramidal coordination geometry, indicating its potential role in metal ion chelation .

- Biological Activity Assessment : Investigations into similar compounds have shown that they can influence various biochemical pathways by modulating enzyme activities, suggesting that this compound may have similar effects.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for further exploration in drug development. Its potential applications include:

- Synthesis of Optically Active Amino Alcohols : This compound can be utilized in the preparation of chiral intermediates for pharmaceuticals.

- Development of Therapeutics : Due to its possible interactions with biological targets, it could lead to the development of new therapeutic agents for treating various conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.